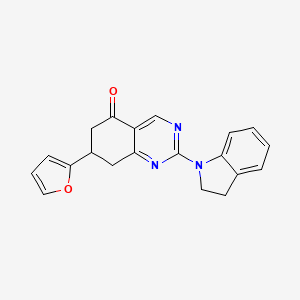

2-(2,3-dihydro-1H-indol-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-18-11-14(19-6-3-9-25-19)10-16-15(18)12-21-20(22-16)23-8-7-13-4-1-2-5-17(13)23/h1-6,9,12,14H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHYKNMTRDUGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-(2-furyl)-7,8-dihydro

Biologische Aktivität

The compound 2-(2,3-dihydro-1H-indol-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex heterocyclic molecule that integrates an indole moiety and a furan ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 242.32 g/mol. The structure features a fused quinazolinone ring system that is often associated with significant biological activity.

Anticancer Activity

Various studies have indicated that compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one exhibit notable anticancer properties. For example:

- Cytotoxicity Studies : In vitro assays have shown that derivatives of quinazolinone possess significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells. A derivative demonstrated an IC50 value of 0.98 μg/mL against MRSA .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.98 |

| Compound B | U937 | 10.8 |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound class. Quinazolinones have been evaluated for their ability to inhibit TNF-α production in human cell lines. Notably, certain derivatives were shown to significantly reduce inflammation markers in lipopolysaccharide-induced models .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens:

- Antibacterial : Studies have reported activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential for treating resistant strains .

The biological activities of this compound are attributed to several mechanisms:

- Cell Cycle Inhibition : Compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.

- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Molecular Docking Studies : Computational studies suggest strong binding affinities to targets such as EGFR-TK (epidermal growth factor receptor tyrosine kinase), which is crucial for tumor growth .

Study 1: Cytotoxic Evaluation

A recent study synthesized several derivatives of the target compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications at specific positions on the quinazolinone scaffold enhanced cytotoxic effects .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related indole derivatives against resistant bacterial strains. The findings revealed promising activity and suggested further exploration into structural modifications to improve efficacy .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

Chemical Structure : The compound features an indole moiety and a furan ring, which are integral to its biological activity. The structural formula can be represented as follows:

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit significant anticancer effects. For instance, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Indole Derivative A | MV4-11 (acute biphenotypic leukemia) | 0.3 |

| Indole Derivative B | MOLM13 (acute monocytic leukemia) | 1.2 |

These findings suggest that the compound may also exhibit similar effects due to its structural characteristics.

Pharmacology

Research focuses on understanding how this compound interacts with biological targets such as enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : It may block signaling pathways that contribute to inflammation and tumor growth.

Biochemistry

In biochemical studies, the compound is utilized to explore its effects on cellular processes and metabolic pathways. Its unique structure allows for versatile interactions with various biological targets.

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of indole derivatives, researchers found that compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one exhibited significant inhibition of cell growth in human cancer cell lines. The study highlighted the importance of the indole scaffold in enhancing these biological activities.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of related compounds revealed that they could effectively reduce inflammatory markers in vitro. The presence of both indole and furan rings was noted as crucial for their bioactivity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Quinazolinone Core

The quinazolinone ring undergoes nucleophilic substitution at the C(2) and C(4) positions due to electron-deficient nitrogen atoms.

-

Condensation with aldehydes : Under acidic conditions (e.g., p-TSA in acetonitrile), the quinazolinone reacts with aldehydes to form dihydroquinazolinones. For example, analogous compounds with furan substituents (e.g., 3-(furan-2-ylmethyl)-4-(1H-indol-3-yl)-3,4-dihydroquinazolin-2(1H)-one) are synthesized via condensation of anthranilamide with furfural derivatives .

-

Thionation : Lawesson’s reagent converts the quinazolinone’s carbonyl group to a thione, enhancing electrophilicity for further derivatization.

Table 1: Representative Substitution Reactions

Electrophilic Addition at the Indole Ring

The indole moiety participates in electrophilic substitutions, primarily at the C(3) position.

-

Formylation : Vilsmeier–Haack reactions introduce formyl groups, though this may lead to chlorination under non-optimized conditions (e.g., yielding 4-chloro-2-(1H-indol-3-yl)quinazoline) .

-

Alkylation : Benzyl or methoxyphenyl groups are introduced via Friedel–Crafts alkylation, enhancing lipophilicity and bioactivity .

Furan Ring Reactivity

The furan group engages in cycloadditions and oxidations:

-

Diels–Alder reactions : The furan’s conjugated diene system reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts, though experimental data for this specific compound remains theoretical .

-

Oxidation : Furan rings are oxidized to γ-lactones under strong oxidizing agents (e.g., mCPBA), but this has not been explicitly documented for the target compound .

Redox Reactions of the Dihydroquinazolinone Core

The partially saturated quinazolinone ring undergoes oxidation and reduction:

-

Oxidation : Air exposure converts dihydroquinazolinones to fully aromatic quinazolinones (e.g., compound 3a from 6a via autoxidation) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C(7)–C(8) double bond, yielding tetrahydroquinazolinones.

Table 2: Redox Reaction Outcomes

| Reaction | Conditions | Outcome |

|---|---|---|

| Autoxidation | Air, EtOAc/CH₂Cl₂, 24h | Aromatic quinazolinone formation |

| Catalytic hydrogenation | H₂ (1 atm), Pd-C, ethanol | Saturated tetrahydroquinazolinone |

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki–Miyaura) are feasible at halogenated positions:

-

Brominated derivatives : A 5-bromoindole analog (e.g., compound 4t ) undergoes Suzuki coupling with aryl boronic acids to introduce diverse aryl groups .

Mechanistic Insights

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

*Inferred from structural analogs; †Estimated based on D367-0363 ; ‡Predicted using analogous substituent contributions.

Structural and Functional Insights

- Substituent Effects: Furan vs. Phenyl: The furan group in the target compound may improve metabolic stability compared to phenyl (as in 8341-0137) due to its electron-rich heterocyclic nature, which could enhance π-π stacking in biological targets . Hydroxyphenyl vs. Methyl Substitution: The methyl group in D367-0363 at position 4 may sterically hinder interactions but improve lipophilicity (logP = 4.65), favoring membrane penetration .

- Biological Activity Trends: While the target compound lacks direct activity data, structurally related thiazole-hydrazone-furan hybrids () exhibit anticandidal activity (MIC = 250 µg/mL), suggesting that the furan moiety contributes to antifungal effects . Quinazolinones with indole substituents () are hypothesized to target cancer pathways, though specific IC50 values are unavailable .

Physicochemical Properties

- logP and Solubility : The target compound’s estimated logP (~4.5) aligns with D367-0363 (logP = 4.65), indicating moderate lipophilicity suitable for oral bioavailability. However, the absence of polar groups (e.g., hydroxyl or methoxy) may limit aqueous solubility compared to ’s methoxyphenyl derivative .

- Hydrogen Bonding: All compounds have 4–6 H-bond acceptors, critical for target engagement. The thiazole-hydrazone hybrid () has higher H-bond capacity (8 acceptors, 2 donors), correlating with its antifungal activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2,3-dihydro-1H-indol-1-yl)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one?

- Methodological Answer : A multi-step approach is typically employed:

Core scaffold synthesis : React 7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one precursors with indole derivatives under acidic conditions (e.g., HCl) to introduce the 2,3-dihydroindole moiety. Evidence from analogous dihydroquinazolinone syntheses suggests using Na₂S₂O₄ for reductive cyclization .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields high-purity product.

- Key Parameters :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclization | Na₂S₂O₄, HCl, 80°C | 59–65% |

| Purification | Ethanol/water (3:1) | >95% purity |

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the furan (δ 6.3–7.4 ppm), dihydroquinazolinone (δ 2.5–3.8 ppm), and indole (δ 6.8–7.2 ppm) protons .

- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and furan ring vibrations (C-O-C at ~1250 cm⁻¹) .

- X-ray crystallography : Use SHELX software for refinement. For dihydroquinazolinones, SHELXL resolves hydrogen bonding and ring puckering with R-factors < 0.05 .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow OSHA guidelines for hazardous organics:

- PPE : Nitrile gloves, lab coat, and fume hood use .

- Storage : Inert atmosphere (N₂), desiccated at –20°C to prevent hydrolysis .

- Disposal : Neutralize with 10% NaOH before incineration .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer : Modify substituents and evaluate biological activity:

Substitutions : Introduce halogens (Cl, F) at the indole or furan positions to assess electronic effects .

Assays : Test inhibition of monoamine oxidase (MAO) or kinases using fluorometric assays (e.g., Amplex Red for MAO-B activity) .

- Example Data :

| Derivative | MAO-B IC₅₀ (µM) | Kinase Inhibition (%) |

|---|---|---|

| Parent compound | 12.3 ± 1.2 | 45 ± 3 |

| 5-Cl-indole analog | 5.8 ± 0.7 | 62 ± 4 |

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Target selection : Prioritize enzymes with known dihydroquinazolinone interactions (e.g., MAO-B, EGFR kinase) .

Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values. A correlation coefficient >0.7 indicates predictive accuracy .

Q. How can data contradictions in crystallographic refinement be resolved?

- Methodological Answer : Address discrepancies using SHELX tools:

Q. What formulation strategies enhance bioavailability for in vivo studies?

- Methodological Answer : Develop nanoparticle (NP) formulations:

Synthesis : Use solvent displacement (acetone/water) to prepare NPs with ~150 nm size (confirmed by DLS) .

Stability : Lyophilize with trehalose (1:5 w/w) for long-term storage .

Data Interpretation and Optimization

Q. How to analyze conflicting spectroscopic data during structure elucidation?

- Methodological Answer : Cross-validate with advanced techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.